
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic Acid-d35, also known as Octadecanoic-d35 acid, is a deuterated form of stearic acid. This compound is a long-chain saturated fatty acid where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The molecular formula for Stearic Acid-d35 is CD3(CD2)16CO2H, and it is primarily used in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearic Acid-d35 is synthesized through the deuteration of stearic acid. The process involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of Stearic Acid-d35 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The product is then purified through distillation and crystallization to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Stearic Acid-d35 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Stearic Acid-d35 can be oxidized to produce stearic aldehyde and stearic acid.
Reduction: It can be reduced to produce stearyl alcohol.
Substitution: The carboxyl group can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or activating agents.
Major Products:
Oxidation: Stearic aldehyde, stearic acid.
Reduction: Stearyl alcohol.
Substitution: Esters, amides.
Scientific Research Applications
Stearic Acid-d35 is widely used in various scientific research fields due to its unique properties:
Mechanism of Action
The mechanism of action of Stearic Acid-d35 involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms in Stearic Acid-d35 can influence the rate of metabolic reactions due to the kinetic isotope effect. This can lead to altered metabolic profiles and provide insights into the role of fatty acids in various biological processes .
Comparison with Similar Compounds
Stearic Acid: The non-deuterated form of Stearic Acid-d35.
Stearic Acid-18,18,18-d3: A partially deuterated form with deuterium atoms at specific positions.
Stearic Acid-2,2-d2: Another partially deuterated form with deuterium atoms at different positions.
Uniqueness: Stearic Acid-d35 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
7-cyano-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBVDRBQCUYVAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467725 |
Source


|
| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118078-26-5 |
Source


|
| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



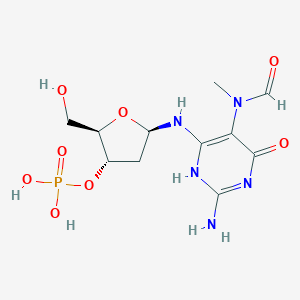

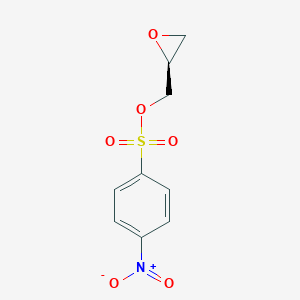

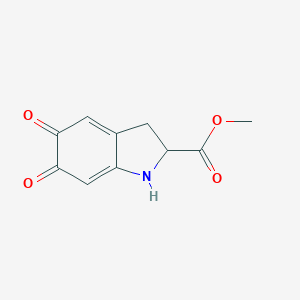
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)
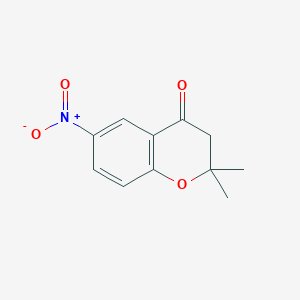
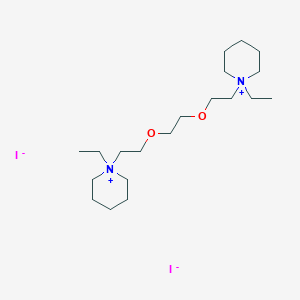
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

